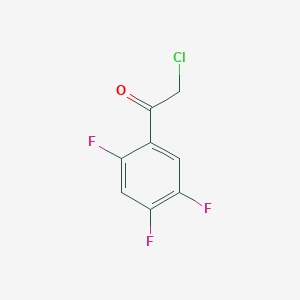

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

描述

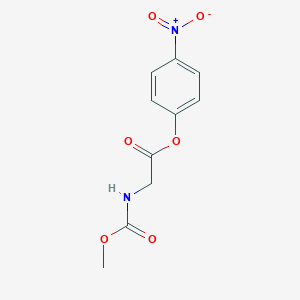

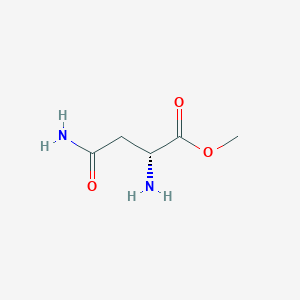

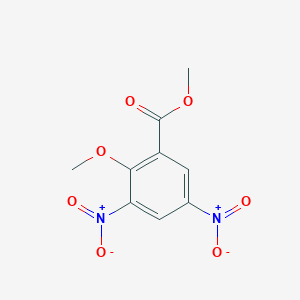

“2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” is a chemical compound with the molecular formula C8H4ClF3O . It is also known as 2,4,5-trifluoro-phenacyl chloride .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4,5-trifluorophenyl group (C6H2F3) and a chlorine atom . The InChI code for this compound is 1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 .科学研究应用

Biocatalysis and Synthesis of Chiral Intermediates

The development of enzymatic processes for the synthesis of chiral intermediates from chlorinated ethanone derivatives underscores the significance of these compounds in pharmaceutical manufacturing. A study outlined the use of ketoreductase for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral alcohol, showcasing the process's efficiency and environmental friendliness (Guo et al., 2017). This method simplifies the synthesis process and reduces safety risks, highlighting the potential for industrial applications.

Microbial Dehalorespiration and Environmental Remediation

Research on microbial dehalorespiration highlights the environmental applications of chlorinated compounds. The isolation of a bacterium capable of converting chlorinated ethanes and ethenes into dechlorinated end products offers a biological approach to detoxify groundwater pollutants (De Wildeman et al., 2003). This process not only emphasizes the environmental impact of chlorinated compounds but also presents a method for in situ remediation of contaminated sites.

Analytical and Environmental Chemistry

The utility of chlorinated ethanones extends into analytical chemistry and environmental monitoring. A study explored the use of TiO2 nanotubes as an adsorbent for the enrichment of DDT and its metabolites in water samples, demonstrating the potential for detecting trace levels of environmental pollutants (Zhou et al., 2007). This research signifies the role of chlorinated ethanones in developing novel materials for environmental analysis.

属性

IUPAC Name |

2-chloro-1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQFFYDYVFAIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564092 | |

| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | |

CAS RN |

129604-31-5 | |

| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)